methyl 3-formyl-1H-indole-4-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for methyl 3-formyl-1H-indole-4-carboxylate is1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 3-formyl-1H-indole-4-carboxylate is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Cancer Treatment Research
Methyl 3-formyl-1H-indole-4-carboxylate: is a significant compound in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. These derivatives have been increasingly recognized for their potential in treating cancer cells. The indole moiety is particularly important in cell biology and can lead to the development of novel therapeutics targeting various cancer types .
Antimicrobial Agent Development
The structural framework of indole derivatives, including methyl 3-formyl-1H-indole-4-carboxylate , has shown promise in the development of new antimicrobial agents. Research indicates that these compounds can be effective against a range of microbes, offering a pathway to combat antibiotic-resistant strains .
Neurological Disorder Management
Indole derivatives are being explored for their neuroprotective propertiesMethyl 3-formyl-1H-indole-4-carboxylate could play a role in synthesizing compounds that help manage neurological disorders, potentially leading to breakthroughs in treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-HIV Research
The compound has been utilized in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives. These derivatives have undergone molecular docking studies as potential anti-HIV-1 agents, indicating the compound’s role in the ongoing battle against HIV/AIDS .
Tuberculosis Therapy
Research into the antimycobacterial activity of indole derivatives has shown that certain modifications in the indole ring structure can significantly enhance their efficacy. This suggests that methyl 3-formyl-1H-indole-4-carboxylate could be a precursor in developing new treatments for tuberculosis .
Organic Synthesis and Green Chemistry
The compound is also important in the field of organic synthesis, particularly in green chemistry practices. It serves as a building block for constructing complex molecules in a more environmentally friendly manner, reducing the use of hazardous substances and waste .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with various cellular targets, leading to changes in cell function . These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
methyl 3-formyl-1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJAOMFBDZMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496231 | |
Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-formyl-1H-indole-4-carboxylate | |
CAS RN |
53462-88-7 | |
Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.